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Introduction
Histone Acetyltransferases (HATs) are a class of enzymes that play a pivotal role in the

regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-

coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone proteins.[1][2] This

post-translational modification neutralizes the positive charge of histones, leading to a more

relaxed chromatin structure and increased accessibility for transcriptional machinery.[3][4]

Given their involvement in numerous cellular processes and their dysregulation in diseases

such as cancer, HATs have emerged as significant targets for therapeutic intervention.[2][5]

Coenzyme A (CoA), as the acetyl group donor in its acetylated form, is an indispensable

component of in vitro HAT assays. The trilithium salt of acetyl-CoA is a commonly used form

due to its stability and solubility in aqueous solutions.[6] Accurate and reproducible

measurement of HAT activity is crucial for understanding their biological functions and for the

discovery and characterization of novel HAT inhibitors. This document provides detailed

application notes and protocols for the use of coenzyme A, trilithium salt in various HAT

assay formats.

Principle of HAT Assays
The fundamental principle of a HAT assay is to measure the enzymatic transfer of an acetyl

group from acetyl-CoA to a histone substrate. The reaction can be generalized as follows:
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Acetyl-CoA + Histone (or peptide substrate) --(HAT)--> Acetylated Histone (or peptide) +

Coenzyme A (CoA-SH)

Assays are designed to quantify this reaction by detecting either the formation of the acetylated

product or the release of free coenzyme A (CoA-SH).[5]

Quantitative Data Summary
The selection of appropriate substrate concentrations is critical for the success of HAT assays.

For inhibitor screening, it is often recommended to use substrate concentrations around their

Michaelis constant (Km) value.[5] The Km of HATs for acetyl-CoA can vary depending on the

specific enzyme and the histone substrate used.
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Parameter Enzyme Value Substrate
Assay
Conditions

Reference

Km for

Acetyl-CoA
p300 4.3 ± 0.37 µM

H4-20

peptide

50 µM H4-20

peptide, 50

nM p300

[7]

Km for

Acetyl-CoA
hMOF ~50 µM H4 peptide

400 µM H4

peptide, 50

nM hMOF, 40

mM Tris (pH

8.0), 100 mM

NaCl, 800 µM

Cys, 7.5 µM

BSA

[8]

Typical

Acetyl-CoA

Concentratio

n

Not specified
7.5 µM ([³H]-

acetyl-CoA)

H3/H4

tetramers

375 nM

histones, 15

nM HAT

enzyme

[5]

Typical

Acetyl-CoA

Concentratio

n

Not specified 5 µM
H4-20

peptide

50 µM H4-20

peptide, 50

nM p300

[7]

Typical

Histone

Substrate

Concentratio

n

Not specified 375 nM
H3/H4

tetramers

7.5 µM [³H]-

acetyl-CoA,

15 nM HAT

enzyme

[5]

Typical

Histone

Substrate

Concentratio

n

hMOF 400 µM H4 peptide

50 µM ¹⁴C-

acetyl-CoA,

50 nM hMOF

[8]

Typical

Enzyme

Not specified 15 nM H3/H4

tetramers

375 nM

histones, 7.5

[5]
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Concentratio

n

µM [³H]-

acetyl-CoA

Typical

Enzyme

Concentratio

n

p300 50 nM
H4-20

peptide

5 µM Acetyl-

CoA, 50 µM

H4-20

peptide

[7]

Signaling Pathway and Experimental Workflow
Histone Acetylation Signaling Pathway
Histone acetylation is a key event in chromatin remodeling and gene activation. The following

diagram illustrates the basic signaling pathway.
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Caption: Histone acetylation pathway overview.

General Experimental Workflow for HAT Assays
The workflow for a typical HAT assay involves several key steps, from reagent preparation to

data analysis.
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1. Reagent Preparation

2. Reaction Setup

3. Detection

4. Data Analysis

Prepare Assay Buffer

Add Buffer, HAT, Substrate,
and Inhibitor/Vehicle to Plate

Prepare HAT Enzyme Solution Prepare Histone Substrate Prepare Acetyl-CoA Solution
(Coenzyme A, Trilithium Salt)

Initiate Reaction with Acetyl-CoA

Prepare Inhibitor/Vehicle Control

Pre-incubate

Incubate at Optimal Temperature

Stop Reaction

Add Detection Reagents

Measure Signal
(Radioactivity, Fluorescence, or Absorbance)

Subtract Background

Calculate % HAT Activity or Inhibition

Determine IC50 (for inhibitors)

Click to download full resolution via product page

Caption: General workflow for HAT assays.
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Detailed Experimental Protocols
Radiometric Filter-Binding Assay
This assay directly measures the incorporation of a radiolabeled acetyl group from [³H]- or

[¹⁴C]-acetyl-CoA into a histone substrate.[5][9]

Materials:

[³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA (Coenzyme A, trilithium salt)

HAT enzyme

Histone H3 or H4 peptide or full-length histones

HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)[5]

Stop Solution (e.g., 3.7% HCl)[8]

Phosphocellulose filter paper (e.g., Whatman P81)

Scintillation cocktail

Scintillation counter

Protocol:

Reagent Preparation:

Prepare a working solution of radiolabeled acetyl-CoA in HAT Assay Buffer. The final

concentration should be around the Km of the HAT for acetyl-CoA (e.g., 7.5 µM).[5]

Dilute the HAT enzyme and histone substrate to their desired working concentrations in

HAT Assay Buffer.

Reaction Setup (in a 96-well plate):

Sample Wells: Add HAT Assay Buffer, diluted HAT enzyme, and test inhibitor (or vehicle)

to each well.
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Positive Control: Add HAT Assay Buffer, diluted HAT enzyme, and vehicle to each well.

Background Wells: Add HAT Assay Buffer and vehicle (no enzyme) to each well.

Pre-incubate the plate at 30°C for 10 minutes.[5]

Initiate the Reaction:

Add the radiolabeled acetyl-CoA solution to all wells to start the reaction.[5]

Incubate the plate at 30°C for 10-60 minutes, ensuring the reaction is in the linear range.

[5]

Stop the Reaction and Detection:

Stop the reaction by adding an equal volume of Stop Solution.[8]

Spot the reaction mixture onto the phosphocellulose filter paper.

Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove

unincorporated radiolabeled acetyl-CoA.

Air dry the filter paper.

Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Subtract the average counts per minute (CPM) of the background wells from all other

readings.

Determine the percent inhibition for each test compound relative to the positive control.

Plot the percent inhibition versus inhibitor concentration to calculate the IC50 value.

Fluorometric Assay
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This assay indirectly measures HAT activity by detecting the production of free coenzyme A

(CoA-SH) using a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-

maleimidylphenyl)-4-methylcoumarin (CPM).

Materials:

Acetyl-CoA, trilithium salt

HAT enzyme (e.g., PCAF)

Histone H3 peptide substrate

HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[10]

Fluorescent probe (e.g., CPM)

Stop Reagent (e.g., isopropanol)[10]

96-well black, flat-bottom plate

Fluorescence microplate reader

Protocol:

Reagent Preparation:

Prepare a stock solution of acetyl-CoA in water or a suitable buffer.

Dilute the HAT enzyme, histone peptide, and acetyl-CoA to their working concentrations in

HAT Assay Buffer.

Prepare the developer solution by diluting the CPM stock solution in HAT Assay Buffer.[10]

Reaction Setup (in a 96-well plate):[10]

Sample Wells: 15 µL Assay Buffer, 5 µL acetyl-CoA, 10 µL diluted HAT enzyme, and 5 µL

of test inhibitor (or vehicle).
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Positive Control: 15 µL Assay Buffer, 5 µL acetyl-CoA, 10 µL diluted HAT enzyme, and 5

µL of vehicle.

Background Wells: 15 µL Assay Buffer, 5 µL acetyl-CoA, 10 µL diluted HAT enzyme, and 5

µL of vehicle (histone peptide will be added after stopping the reaction).

Initiate the Reaction:

Add 20 µL of the histone peptide substrate to all wells except the background wells to start

the reaction.[10]

Incubate the plate at room temperature for 20 minutes on a shaker.[10]

Stop the Reaction and Develop Signal:

Add 50 µL of Stop Reagent to all wells.[10]

Add 20 µL of the histone peptide substrate to the background wells only.[10]

Add 100 µL of the developer solution (CPM) to all wells.[10]

Incubate at room temperature for 20 minutes, protected from light.[10]

Detection:

Measure the fluorescence using a microplate reader at an excitation wavelength of 360-

390 nm and an emission wavelength of 450-470 nm.[10]

Data Analysis:

Subtract the average fluorescence of the background wells from all other readings.

Calculate the percent inhibition for each test compound relative to the positive control.

Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Colorimetric Assay
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This assay also measures the production of CoA-SH, but through a coupled enzymatic reaction

that leads to the production of a colored product. In one common format, the released CoA-SH

acts as a coenzyme for an NADH-generating enzyme, and the resulting NADH reduces a

tetrazolium salt (like WST-1) to a colored formazan product that can be measured

spectrophotometrically.[11]

Materials:

Acetyl-CoA, trilithium salt

HAT enzyme or nuclear extract

HAT peptide substrate

HAT Assay Buffer

NADH Generating Enzyme

WST-1 (or similar tetrazolium salt)

96-well clear, flat-bottom plate

Spectrophotometer (plate reader)

Protocol:

Reagent Preparation:

Prepare all reagents according to the manufacturer's instructions if using a commercial kit.

Typically, this involves reconstituting lyophilized components.[11]

Sample Preparation:

Prepare test samples (e.g., 50 µg of nuclear extract) in a final volume of 40 µL with water

in a 96-well plate.[11]

Positive Control: Use a known active HAT enzyme or a provided nuclear extract control.

[11]
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Background Control: Use 40 µL of water instead of the sample.[11]

Assay Mix Preparation:

Prepare an assay mix containing HAT Assay Buffer, HAT Substrates, and the NADH

Generating Enzyme.

Initiate the Reaction and Detection:

Add the assay mix to each well to start the reaction.[11]

Incubate the plate at 37°C for 1-4 hours, depending on the rate of color development.[11]

Measure the absorbance at 440 nm at multiple time points for kinetic studies or at a single

endpoint.[11]

Data Analysis:

Subtract the absorbance of the background control from all sample readings.

Calculate the HAT activity, which is proportional to the change in absorbance over time.

For inhibitor studies, calculate the percent inhibition relative to the positive control and

determine the IC50.

Conclusion
The choice of a HAT assay depends on various factors, including the specific research

question, available equipment, and throughput requirements. Radiometric assays offer high

sensitivity and a direct measure of product formation but involve the handling of radioactive

materials.[5] Fluorescent and colorimetric assays provide non-radioactive alternatives that are

well-suited for high-throughput screening.[12] Regardless of the method chosen, the use of

high-quality reagents, including pure and accurately quantified coenzyme A, trilithium salt, is
paramount for obtaining reliable and reproducible data in the study of histone

acetyltransferases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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